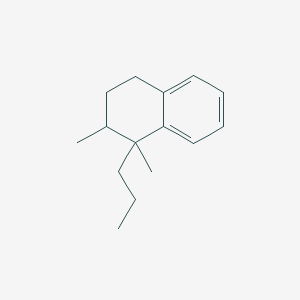![molecular formula C10H9N3OS B14476287 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a phenolic group and a thiadiazole ring, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 5-methyl-1,3,4-thiadiazole-2-amine and salicylaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be performed under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the thiadiazole ring can engage in π-π interactions and coordinate with metal centers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other Schiff bases that lack this moiety.
Propriétés
Formule moléculaire |
C10H9N3OS |
|---|---|
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C10H9N3OS/c1-7-12-13-10(15-7)11-6-8-4-2-3-5-9(8)14/h2-6,14H,1H3/b11-6+ |
Clé InChI |
HCSXRKKMPHOBKH-IZZDOVSWSA-N |
SMILES isomérique |
CC1=NN=C(S1)/N=C/C2=CC=CC=C2O |
SMILES canonique |
CC1=NN=C(S1)N=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
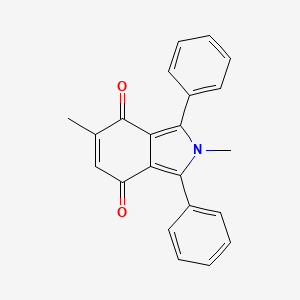
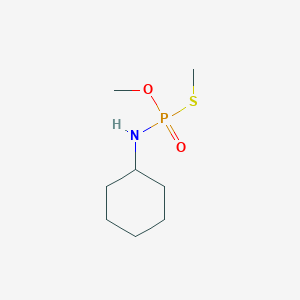
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
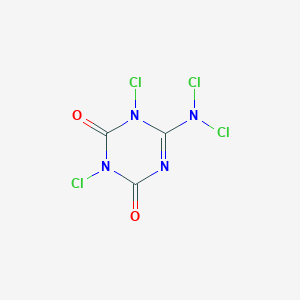
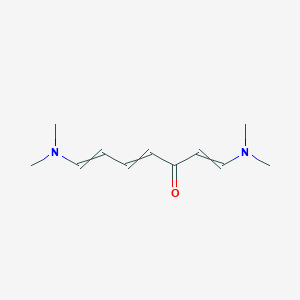
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
